Cas no 278798-46-2 (3,3,4,4-Tetramethylpentan-1-amine)

3,3,4,4-Tetramethylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL12707746
- EN300-1838947
- 278798-46-2
- 3,3,4,4-tetramethylpentan-1-amine
- AKOS006352254
- 3,3,4,4-Tetramethylpentan-1-amine
-
- インチ: 1S/C9H21N/c1-8(2,3)9(4,5)6-7-10/h6-7,10H2,1-5H3
- InChIKey: ZOQUSPMFGGSEQX-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 143.167399674g/mol
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3,3,4,4-Tetramethylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838947-2.5g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1838947-0.25g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1838947-10g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1838947-1g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1838947-0.1g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1838947-5.0g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1838947-1.0g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1838947-10.0g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1838947-0.5g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1838947-0.05g |
3,3,4,4-tetramethylpentan-1-amine |
278798-46-2 | 0.05g |
$768.0 | 2023-09-19 |
3,3,4,4-Tetramethylpentan-1-amine 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3,3,4,4-Tetramethylpentan-1-amineに関する追加情報
Introduction to 3,3,4,4-Tetramethylpentan-1-amine (CAS No. 278798-46-2) and Its Applications in Modern Chemical Research
3,3,4,4-Tetramethylpentan-1-amine, identified by the chemical abstracts service number 278798-46-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This N-substituted amine derivative features a highly branched aliphatic backbone, which contributes to its unique physicochemical properties and makes it a valuable intermediate in synthetic chemistry. The compound's structure, characterized by four methyl groups attached to the third and fourth carbon atoms of a pentane chain, imparts steric hindrance and electronic effects that are exploited in various chemical applications.
The synthesis of 3,3,4,4-Tetramethylpentan-1-amine typically involves multi-step organic transformations, often starting from commercially available precursors such as isobutyl bromide or neopentyl alcohol. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in its production. These synthetic strategies highlight the compound's importance in industrial-scale manufacturing and laboratory research.
In recent years, 3,3,4,4-Tetramethylpentan-1-amine has garnered attention in the development of novel pharmaceutical agents due to its structural motif's resemblance to biologically active amines. Researchers have explored its potential as a building block for more complex molecules with therapeutic properties. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and receptor binding in drug discovery pipelines. The compound's ability to serve as a chiral center or a stereogenic precursor has opened new avenues in enantioselective synthesis.
The compound's physicochemical properties, such as its solubility profile and thermal stability, have also been studied extensively. These characteristics are crucial for determining its suitability in different applications, including polymer chemistry and material science. For example, 3,3,4,4-Tetramethylpentan-1-amine has been incorporated into polymeric matrices to enhance material performance through steric effects and improved mechanical strength.
Advances in computational chemistry have further elucidated the reactivity patterns of 3,3,4,4-Tetramethylpentan-1-amine, enabling more precise predictions of its behavior in complex reaction systems. Molecular modeling studies have identified optimal conditions for its use as a ligand in transition metal catalysis or as a precursor for functionalized heterocycles. These computational insights have accelerated the discovery of new synthetic pathways and applications.
The pharmaceutical industry has been particularly interested in exploring the potential of 3,3,4,4-Tetramethylpentan-1-amine as an intermediate for bioactive molecules. Its structural framework allows for modifications that can target specific biological pathways implicated in diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated promising results when this compound is used to develop small-molecule inhibitors or agonists with high selectivity and efficacy.
In addition to pharmaceutical applications, 3,3,4,4-Tetramethylpentan-1-amine has found utility in agrochemical research. Its derivatives have been tested for their potential as growth regulators or pest repellents due to their ability to interact with biological targets at low concentrations. Such applications underscore the compound's versatility across multiple sectors of chemical research.
The environmental impact of synthesizing and utilizing 3,3,4,4-Tetramethylpentan-1-amine has also been considered in recent research efforts. Green chemistry principles have guided the development of more sustainable synthetic routes that minimize waste generation and energy consumption. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing practices.
Future directions for research on 3,3,4,4-Tetramethylpentan-1-amine include exploring its role in materials science applications beyond polymers. Potential uses include liquid crystals or advanced coatings where its steric bulk can influence material properties significantly. Furthermore,the compound's unique electronic distribution may make it useful as an additive in electronic materials or catalysts.
In conclusion, 3 , 3 , 4 , 4 - Tetramethylpentan - 1 - amine ( CAS No . 278798 - 46 - 2 ) remains a cornerstone compound in modern chemical research due to its structural versatility , synthetic accessibility , and wide range of potential applications . Ongoing studies continue to uncover new uses for this molecule , reinforcing its importance across pharmaceuticals , materials science , and beyond . As research progresses , it is likely that even more innovative applications will emerge , further solidifying the place of this compound as a key player in chemical innovation .
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